molecular formula C22H24BrN3O4 B12491672 Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate

Cat. No.: B12491672
M. Wt: 474.3 g/mol
InChI Key: QSULUWGFEJLGQB-UHFFFAOYSA-N
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Description

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the acetylation of piperazine to form 4-acetylpiperazine.

    Bromination of Phenyl Carbonyl Compound: The next step involves the bromination of a phenyl carbonyl compound to introduce the bromine atom at the 2-position.

    Coupling Reaction: The final step is a coupling reaction between the acetylpiperazine derivative and the brominated phenyl carbonyl compound, followed by esterification with ethyl benzoate.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reaction time. This method enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products include piperazine N-oxides.

    Reduction: Products include alcohol derivatives.

    Substitution: Products include substituted phenyl derivatives.

Scientific Research Applications

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its effects on cellular pathways and mechanisms.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-methylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate
  • Ethyl 4-(4-ethylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate

Uniqueness

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate is unique due to the presence of the acetyl group on the piperazine ring, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from similar compounds and may confer unique pharmacological properties.

Properties

Molecular Formula

C22H24BrN3O4

Molecular Weight

474.3 g/mol

IUPAC Name

ethyl 4-(4-acetylpiperazin-1-yl)-3-[(2-bromobenzoyl)amino]benzoate

InChI

InChI=1S/C22H24BrN3O4/c1-3-30-22(29)16-8-9-20(26-12-10-25(11-13-26)15(2)27)19(14-16)24-21(28)17-6-4-5-7-18(17)23/h4-9,14H,3,10-13H2,1-2H3,(H,24,28)

InChI Key

QSULUWGFEJLGQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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